molecular formula C6H5O5S- B1233820 3,4-Dihydroxybenzenesulfonate

3,4-Dihydroxybenzenesulfonate

Cat. No. B1233820
M. Wt: 189.17 g/mol
InChI Key: LTPDITOEDOAWRU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dihydroxybenzenesulfonate is a dihydroxybenzenesulfonate. It is a conjugate base of a 3,4-dihydroxybenzenesulfonic acid.

Scientific Research Applications

Psoriasis and Glioma Treatment

3,4-Dihydroxybenzenesulfonate derivatives have been explored for the treatment of psoriasis. Specifically, these compounds, such as 2-acetoxy-5-hydroxybenzenesulfonate and 5-acetoxy-2-hydroxybenzenesulfonate, show potential in inhibiting mitogenesis induced by FGF-I in Balb/c 3T3 fibroblasts. Additionally, these monoesters have demonstrated a capacity to reduce the proliferative capacity of rat C6 glioma cells, suggesting potential applications in treating gliomas (Expert Opinion on Therapeutic Patents, 2008).

Luminescent Materials

4-Hydroxybenzenesulfonate, a related compound, has been used to synthesize luminescent lanthanide coordination polymers. These compounds have notable luminescence properties, indicating potential applications in the development of new luminescent materials (New Journal of Chemistry, 2008).

Electrochemical Studies

The chemisorption of hydroquinone sulfonate, a derivative of 3,4-Dihydroxybenzenesulfonate, on Pd(111) electrode surfaces has been studied, indicating its potential use in electrochemical applications. This compound exhibits oxidative chemisorption and forms a structured layer on the electrode surface (Journal of Electroanalytical Chemistry, 2001).

Environmental Monitoring

Another application area is in environmental monitoring, where highly water-soluble benzene- and naphthalenesulfonates, related to 3,4-Dihydroxybenzenesulfonate, are monitored in industrial effluents. This is crucial for controlling pollution and ensuring environmental safety (Analytical Chemistry, 1999).

Polymerization Processes

3,4-Dihydroxybenzenesulfonate and its derivatives have been used in polymerization processes. For instance, electropolymerization of 3,4-ethylenedioxythiophene and its derivatives in the presence of dodecylbenzenesulfonate has been studied, which is relevant for the development of new polymeric materials (Synthetic Metals, 1998).

properties

IUPAC Name

3,4-dihydroxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O5S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3,7-8H,(H,9,10,11)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPDITOEDOAWRU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)[O-])O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5O5S-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydroxybenzenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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